(S)-N-methylcoclaurinium(1+)
Description
Significance as a Central Intermediate in Benzylisoquinoline Alkaloid Biosynthesis
The biosynthesis of all benzylisoquinoline alkaloids begins with the formation of (S)-norcoclaurine. oup.comresearchgate.net This initial step involves the condensation of two derivatives of the amino acid tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPA). oup.com Following its formation, (S)-norcoclaurine undergoes a sequence of enzymatic modifications to yield the central branch-point intermediate, (S)-reticuline. pnas.orgnih.gov
The transformation from (S)-norcoclaurine to (S)-reticuline involves four key enzymatic steps. (S)-N-methylcoclaurine is the product of the first two steps and the substrate for the third, placing it in a critical position in the pathway. nih.gov The 3'-hydroxylation of (S)-N-methylcoclaurine is the penultimate step in the formation of (S)-reticuline and represents a significant branch point in the biosynthesis of these alkaloids. nih.gov From (S)-reticuline, pathways diverge to produce a multitude of alkaloid structural types, including morphinans, protoberberines, and benzophenanthridines. frontiersin.orgpnas.orgnih.gov The cation (S)-N-methylcoclaurinium(1+) is the conjugate acid of (S)-N-methylcoclaurine. nih.gov
Table 1: Key Enzymes in the Biosynthesis of (S)-Reticuline from (S)-Norcoclaurine
| Substrate | Enzyme | Product |
|---|---|---|
| (S)-Norcoclaurine | Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Coclaurine |
| (S)-Coclaurine | Coclaurine (B195748) N-methyltransferase (CNMT) | (S)-N-Methylcoclaurine |
| (S)-N-Methylcoclaurine | (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) | (S)-3'-Hydroxy-N-methylcoclaurine |
| (S)-3'-Hydroxy-N-methylcoclaurine | 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | (S)-Reticuline |
This table summarizes the enzymatic steps leading from the first committed intermediate, (S)-norcoclaurine, to the major branch point intermediate, (S)-reticuline, highlighting the central role of (S)-N-methylcoclaurine. Data sourced from nih.govnih.gov.
Historical Discoveries and Early Mechanistic Insights into its Biogenesis
Early investigations into the biosynthesis of complex BIAs relied on tracer experiments, where radio-labeled precursors were fed to plants, and their incorporation into final products was monitored. These studies were fundamental in elucidating the sequence of intermediates.
In the 1970s and 1980s, extensive research demonstrated the role of N-methylcoclaurine as a direct precursor to bisbenzylisoquinoline alkaloids. Studies in Cocculus laurifolius showed that labeled (±)-N-methylcoclaurine was efficiently incorporated into the dimeric alkaloid oxyacanthine (B1194922). rsc.org These experiments supported a mechanism involving the intermolecular oxidative coupling of one (S)-N-methylcoclaurine unit and one (R)-N-methylcoclaurine unit to form the final product. rsc.org Similarly, research on Tiliacora racemosa confirmed that (±)-N-methylcoclaurine is a specific precursor for the bisbenzylisoquinoline alkaloids tiliacorine (B1212292) and tiliacorinine, with evidence showing that both "halves" of these dimeric molecules are derived from N-methylcoclaurine. rsc.org
These early studies also investigated related compounds. The specific utilization of didehydro-N-methylcoclaurinium iodide in the biosynthesis of oxyacanthine and tiliacorine was also demonstrated, suggesting the involvement of the quaternary ammonium (B1175870) cation form in the pathway. rsc.orgrsc.org Double-labelling experiments were crucial in these mechanistic studies, showing, for instance, that the hydrogen atom at the asymmetric carbon (C-1) of the N-methylcoclaurine precursor is retained during its conversion into alkaloids like oxyacanthine and tiliacorine. rsc.orgrsc.org
Structural Relationship to Key Alkaloid Classes
The tetrahydrobenzylisoquinoline core structure of (S)-N-methylcoclaurine is the foundational scaffold from which a vast and pharmacologically important group of alkaloids is derived. nih.gov The pivotal conversion is its 3'-hydroxylation by the enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a cytochrome P-450-dependent mono-oxygenase, to yield (S)-3'-hydroxy-N-methylcoclaurine, which is then methylated to form the central intermediate (S)-reticuline. nih.govnih.gov
(S)-Reticuline serves as a major branch-point intermediate from which numerous alkaloid backbones are generated through intramolecular carbon-carbon or carbon-oxygen bond formations. oup.comfrontiersin.org These coupling reactions, catalyzed by various enzymes, give rise to the distinct structural classes of benzylisoquinoline alkaloids.
Key alkaloid classes derived from the (S)-N-methylcoclaurine scaffold via (S)-reticuline include:
Protoberberines and Phthalideisoquinolines: (S)-Reticuline is converted to (S)-scoulerine, a key intermediate for alkaloids like berberine (B55584) (antimicrobial) and noscapine (B1679977) (antitussive and anticancer). oup.comfrontiersin.orgnih.gov
Benzophenanthridines: The pathway from (S)-reticuline can also lead to sanguinarine (B192314), a compound known for its antimicrobial properties. oup.comnih.gov
Morphinans: In opium poppy, (S)-reticuline is converted through a series of steps to thebaine, which is a precursor to the potent analgesics codeine and morphine. oup.comnih.gov
Bisbenzylisoquinolines: These dimeric alkaloids, such as the muscle relaxant (+)-tubocurarine, are formed by the oxidative coupling of two benzylisoquinoline units, which are themselves derived from precursors like (S)-N-methylcoclaurine and its enantiomer (R)-N-methylcoclaurine. nih.govresearchgate.net
The structural framework of (S)-N-methylcoclaurinium(1+) is thus fundamental to the biosynthesis of thousands of complex natural products.
Structure
3D Structure
Properties
Molecular Formula |
C18H22NO3+ |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/p+1/t16-/m0/s1 |
InChI Key |
BOKVLBSSPUTWLV-INIZCTEOSA-O |
SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC |
Isomeric SMILES |
C[NH+]1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)O)OC |
Canonical SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC |
Origin of Product |
United States |
Biosynthetic Pathways Involving S N Methylcoclaurinium 1+
Upstream Precursors and Initial Enzymatic Transformations
The journey to (S)-N-methylcoclaurinium(1+) begins with primary metabolites and a series of enzymatic reactions that construct the fundamental benzylisoquinoline scaffold.
Role of Tyrosine and Norlaudanosoline as Primary Substrates
The biosynthesis of the benzylisoquinoline skeleton originates from the amino acid L-tyrosine . nih.gov Through a series of enzymatic steps, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.gov Dopamine is formed from L-tyrosine via either decarboxylation and subsequent oxidation or vice versa. nih.gov The formation of 4-HPAA from L-tyrosine involves a transamination reaction catalyzed by tyrosine aminotransferase (TyrAT), yielding 4-hydroxyphenylpyruvic acid, which is then decarboxylated. nih.gov
The condensation of dopamine and 4-HPAA is a critical step catalyzed by norcoclaurine synthase (NCS), which performs a stereoselective Pictet-Spengler reaction to yield the first benzylisoquinoline alkaloid, (S)-norcoclaurine. nih.gov In some organisms, an alternative pathway involving the condensation of dopamine and 3,4-dihydroxyphenylacetaldehyde (B32087) (derived from L-dopa) leads to the formation of (S)-norlaudanosoline. usp.br However, in many plants, (S)-norcoclaurine is the primary precursor. usp.br Tracer experiments have been instrumental in establishing the biosynthetic sequence from tyrosine to downstream alkaloids like morphine, with norlaudanosoline being a key intermediate in this pathway. capes.gov.br
Formation of (S)-N-methylcoclaurinium(1+)
The formation of the quaternary ammonium (B1175870) ion (S)-N-methylcoclaurinium(1+) from (S)-coclaurine involves two sequential methylation reactions, each catalyzed by a specific methyltransferase.
Norcoclaurine 6-O-Methyltransferase (6OMT) Activity
As mentioned previously, Norcoclaurine 6-O-methyltransferase (6OMT) is a key enzyme that acts upstream of (S)-N-methylcoclaurinium(1+) formation. nih.gov It specifically catalyzes the O-methylation of (S)-norcoclaurine at the 6-position to produce (S)-coclaurine. The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. Studies on 6OMT from various plant species, such as Thalictrum flavum and Coptis japonica, have provided insights into its structure, substrate specificity, and reaction mechanism. nih.govnih.gov The crystal structure of 6OMT has been resolved, revealing the molecular basis for its substrate recognition and catalytic activity. nih.gov Overexpression of the gene encoding 6OMT has been shown to increase the production of downstream benzylisoquinoline alkaloids in cell cultures, highlighting its importance as a regulatory point in the pathway. nih.govoup.com
Coclaurine-N-Methyltransferase (CNMT) Activity and Stereospecificity
The final step in the formation of (S)-N-methylcoclaurinium(1+) is the N-methylation of (S)-coclaurine. This reaction is catalyzed by coclaurine-N-methyltransferase (CNMT) , which transfers a methyl group from SAM to the secondary amine of (S)-coclaurine. nih.gov This enzymatic step results in the formation of the tertiary amine, (S)-N-methylcoclaurine.
CNMT exhibits a degree of substrate flexibility, as it can methylate other benzylisoquinoline alkaloids, but its primary role in this context is the conversion of coclaurine (B195748). nih.govnih.gov While some studies on CNMT from Coptis japonica have indicated a lack of strict stereospecificity, the enzymes in the biosynthetic pathways of many plants demonstrate a clear preference for the (S)-enantiomer of coclaurine, ensuring the production of (S)-N-methylcoclaurine, which is the required stereoisomer for the subsequent enzymatic steps. nih.gov The resulting (S)-N-methylcoclaurine is a stable intermediate that serves as the direct precursor for further diversification of the alkaloid structures. nih.gov
Downstream Metabolic Fates and Diversification Pathways
(S)-N-methylcoclaurinium(1+) is a critical branch point intermediate in the biosynthesis of a wide range of benzylisoquinoline alkaloids. nih.gov The subsequent enzymatic modifications of this compound lead to the vast structural diversity observed in this class of natural products.
One of the key downstream enzymes is (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) , a cytochrome P450-dependent monooxygenase. nih.gov This enzyme hydroxylates (S)-N-methylcoclaurine at the 3'-position of the benzyl (B1604629) ring to form (S)-3'-hydroxy-N-methylcoclaurine. nih.gov This hydroxylation is a crucial step in the pathway leading to the central intermediate, (S)-reticuline. frontiersin.org
Following hydroxylation, another O-methylation step occurs, catalyzed by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) . This enzyme methylates the newly introduced hydroxyl group at the 4'-position to yield (S)-reticuline. frontiersin.orggoogle.com (S)-Reticuline is a major branch-point intermediate from which numerous other BIA subgroups are derived, including:
Morphinans: such as morphine and codeine.
Protoberberines: such as berberine (B55584).
Phthalideisoquinolines: such as noscapine (B1679977). nih.gov
Aporphines: such as magnoflorine (B1675912). nih.gov
Benzophenanthridines: such as sanguinarine (B192314). nih.govoup.com
Bisbenzylisoquinolines: such as tiliacorine (B1212292). rsc.org
The conversion of (S)-reticuline to these diverse alkaloid classes involves a variety of enzymatic reactions, including intramolecular carbon-carbon bond formation, further oxidations, reductions, and functional group modifications.
(S)-N-methylcoclaurinium(1+) as a Branch Point to (S)-Reticuline
The conversion of (S)-N-methylcoclaurinium(1+) to (S)-reticuline represents a crucial juncture in BIA metabolism. nih.govnih.gov (S)-Reticuline is a central intermediate from which numerous subclasses of alkaloids are derived, including morphinans, protoberberines, and benzophenanthridines. nih.govcaltech.edu
Cytochrome P450 Hydroxylase (CYP80B1) Activity and Specificity
The hydroxylation of (S)-N-methylcoclaurinium(1+) is catalyzed by a highly specific cytochrome P450-dependent monooxygenase known as (S)-N-methylcoclaurine 3'-hydroxylase, encoded by the gene CYP80B1. nih.govresearchgate.net This enzyme introduces a hydroxyl group at the 3' position of the benzyl moiety of (S)-N-methylcoclaurinium(1+). nih.govresearchgate.net
Studies on Eschscholzia californica (California poppy) have shown that CYP80B1 exclusively hydroxylates (S)-N-methylcoclaurine. nih.gov The enzyme exhibits optimal activity at a pH of 7.5 and a temperature of 35°C, with a Michaelis-Menten constant (Km) of 15 µM. nih.gov The expression of CYP80B1 can be induced by methyl jasmonate, a plant signaling molecule often involved in defense responses. nih.gov Isozymes of this enzyme, such as CYP80B3 in Papaver somniferum (opium poppy), perform the same catalytic function. uniprot.org
| Enzyme Characteristics | Value |
| Enzyme Name | (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) |
| Substrate | (S)-N-methylcoclaurinium(1+) |
| Product | 3'-hydroxy-N-methylcoclaurine |
| pH Optimum | 7.5 |
| Temperature Optimum | 35°C |
| Km | 15 µM |
Enzymatic Steps from (S)-N-methylcoclaurinium(1+) to (S)-Reticuline
The biosynthesis of (S)-reticuline from (S)-N-methylcoclaurinium(1+) is a two-step process. researchgate.net First, as described above, CYP80B1 hydroxylates (S)-N-methylcoclaurinium(1+) to form 3'-hydroxy-N-methylcoclaurine. researchgate.netresearchgate.net In the subsequent step, the enzyme 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) catalyzes the methylation of the 4'-hydroxyl group, yielding (S)-reticuline. researchgate.netresearchgate.net This sequence of hydroxylation followed by O-methylation is a common theme in the elaboration of the BIA scaffold.
Oxidative Coupling and Dimerization Pathways
(S)-N-methylcoclaurinium(1+) and its derivatives are key building blocks in the formation of dimeric bisbenzylisoquinoline alkaloids (bisBIAs). researchgate.netbohrium.com These complex molecules are formed through oxidative coupling of two monomeric benzylisoquinoline units.
Formation of Bisbenzylisoquinoline Alkaloids from N-methylcoclaurine Units
The biosynthesis of bisBIAs involves the intermolecular oxidative dimerization of N-methylcoclaurine units. researchgate.netbohrium.com For instance, in Cissampelos pareira, the alkaloid (S,R)-hayatidin is formed by the stereospecific oxidative coupling of (S)-N-methylcoclaurine and (R)-N-methylcoclaurine. researchgate.net Similarly, (R,R)-isochondrodendrine and (R,R)-bebeerine are formed by the oxidative dimerization of two units of (R)-N-methylcoclaurine. researchgate.net The formation of oxyacanthine (B1194922) in Berberis vulgaris also proceeds through the intermolecular oxidative coupling of (+)-(S)-N-methylcoclaurine and (-)-(R)-N-methylcoclaurine. lookchem.com
| Bisbenzylisoquinoline Alkaloid | Precursor Units |
| (S,R)-hayatidin | (S)-N-methylcoclaurine and (R)-N-methylcoclaurine |
| (R,R)-isochondrodendrine | (R)-N-methylcoclaurine (x2) |
| (R,R)-bebeerine | (R)-N-methylcoclaurine (x2) |
| Oxyacanthine | (+)-(S)-N-methylcoclaurine and (-)-(R)-N-methylcoclaurine |
Involvement of Didehydro-N-methylcoclaurinium Intermediates
Tracer experiments have provided evidence for the involvement of didehydro-N-methylcoclaurinium intermediates in the biosynthesis of certain alkaloids. researchgate.net For example, didehydro-N-methylcoclaurinium iodide has been shown to be an efficient precursor of oxyacanthine. lookchem.com These didehydro intermediates are thought to be involved in the oxidative coupling reactions that lead to the formation of the dimeric structures of bisBIAs. researchgate.net
Biosynthesis of Aporphine (B1220529) Alkaloids and other Isoquinoline (B145761) Derivatives
(S)-N-methylcoclaurinium(1+) and its downstream product, (S)-reticuline, are precursors to aporphine alkaloids. nih.govresearchgate.net The formation of the aporphine scaffold is a result of intramolecular C-C phenol (B47542) coupling. oup.comnih.gov For example, the enzyme corytuberine (B190840) synthase (CYP80G2), a cytochrome P450, catalyzes the conversion of (S)-reticuline to the aporphine alkaloid (S)-corytuberine. nih.govnih.gov This can then be N-methylated to produce magnoflorine. nih.govnih.gov
Tracer experiments have shown that in Croton sparsiflorus, the direct oxidative coupling of (+)- and (-)-N-methylcoclaurines leads to the formation of N-methylcrotsparine and N-methylcrotsparinine, respectively. researchgate.net These findings highlight the versatility of N-methylcoclaurine units in generating a diverse array of isoquinoline alkaloid structures through various oxidative coupling mechanisms.
Stereochemical Control in (S)-N-methylcoclaurinium(1+) Metabolism
The metabolism of (S)-N-methylcoclaurinium(1+) is a critical juncture in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs). The stereochemical integrity of these pathways is rigorously maintained by a series of highly specific enzymes that recognize and process intermediates with a defined three-dimensional structure. The metabolic fate of (S)-N-methylcoclaurine, the direct precursor to (S)-N-methylcoclaurinium(1+), is dictated by enzymes that exhibit strict enantiospecificity, ensuring that the (S)-configuration established early in the BIA pathway is propagated through subsequent transformations.
The initial stereocenter in BIA biosynthesis is typically established by norcoclaurine synthase (NCS), which catalyzes a Pictet-Spengler condensation to form (S)-norcoclaurine in plants like opium poppy. nih.gov This initial stereochemistry is crucial as the downstream enzymes involved in the metabolism of (S)-N-methylcoclaurine are stereoselective. nih.gov
The first key metabolic step for (S)-N-methylcoclaurine is 3'-hydroxylation, a reaction catalyzed by the cytochrome P-450-dependent mono-oxygenase, (S)-N-methylcoclaurine 3'-hydroxylase (NMCH), also known as CYP80B1. nih.govwikipedia.orggenome.jp Research on the enzyme isolated from the California poppy (Eschscholzia californica) demonstrated that it exclusively hydroxylates the (S)-enantiomer of N-methylcoclaurine to produce (S)-3'-hydroxy-N-methylcoclaurine. nih.gov This reaction is a pivotal branch point, as the resulting product is the penultimate intermediate in the formation of (S)-reticuline, a central hub in BIA biosynthesis. nih.govnih.gov The enzyme's high substrate specificity ensures that only the (S)-pathway proceeds. Functional characterization of NMCH from Corydalis yanhusuo further confirmed its role in catalyzing this specific conversion. nih.gov
Following hydroxylation, the product (S)-3'-hydroxy-N-methylcoclaurine is acted upon by another stereospecific enzyme, S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT). This enzyme catalyzes the O-methylation at the 4'-position to yield (S)-reticuline. nih.govresearchgate.net Studies in Coptis japonica have shown that 4'-OMT is a key enzyme in the biosynthesis of berberine, and its overexpression leads to increased alkaloid production, highlighting its importance in the pathway. nih.govjst.go.jp The substrate specificity of 4'-OMT ensures the continuation of the (S)-configured metabolic route. nih.gov
The strict stereochemical control is not limited to the immediate enzymes metabolizing (S)-N-methylcoclaurine but extends further down the pathway. The berberine bridge enzyme (BBE), for instance, which catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form (S)-scoulerine, is exclusively active on the (S)-enantiomer. pnas.orgnih.gov This reaction, which forms the characteristic "berberine bridge," is a unique transformation with no parallel in synthetic organic chemistry. pnas.orgnih.gov The enzyme's mechanism involves a stereospecific replacement of an N-methyl hydrogen, proceeding with an inversion of configuration at the nitrogen center. pnas.org This demonstrates how the initial stereochemistry governs the formation of complex downstream alkaloid structures.
In contrast, some plant species, such as the sacred lotus (B1177795) (Nelumbo nucifera), predominantly accumulate (R)-enantiomers of BIAs. mdpi.comnih.gov This indicates the presence of a parallel biosynthetic pathway with a different set of enantioselective enzymes that preferentially recognize (R)-configured substrates, underscoring the critical role of enzymatic stereochemical control in defining a plant's specific alkaloid profile. nih.gov
Table 1: Key Enzymes in the Metabolism of (S)-N-methylcoclaurine and its Derivatives
| Enzyme Name | Abbreviation / Class | Substrate(s) | Product(s) | Role in Stereochemical Control |
| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH / CYP80B1 | (S)-N-methylcoclaurine, NADPH, O₂ | (S)-3'-hydroxy-N-methylcoclaurine, NADP⁺, H₂O | Exhibits high specificity, hydroxylating exclusively the (S)-enantiomer of N-methylcoclaurine. nih.gov |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'-OMT | (S)-3'-hydroxy-N-methylcoclaurine, S-adenosyl-L-methionine | (S)-reticuline, S-adenosyl-L-homocysteine | Acts specifically on the (S)-configured product of the NMCH reaction to continue the biosynthetic pathway. nih.govresearchgate.net |
| Berberine Bridge Enzyme | BBE | (S)-reticuline, O₂ | (S)-scoulerine, H₂O₂ | Catalyzes the stereospecific oxidative cyclization of only (S)-reticuline, not the (R)-isomer, to form the berberine bridge. pnas.orgnih.gov |
Genetic and Molecular Regulation of S N Methylcoclaurinium 1+ Biosynthesis
Identification and Characterization of Genes Encoding Biosynthetic Enzymes
The journey from primary metabolites to the complex structure of (S)-N-methylcoclaurinium(1+) is catalyzed by a series of specialized enzymes. The genes encoding these enzymes have been the subject of extensive research, leading to their identification, cloning, and functional characterization. This has provided profound insights into the molecular machinery of BIA biosynthesis.
The formation of (S)-N-methylcoclaurinium(1+) involves crucial hydroxylation and methylation steps. Key enzymes catalyzing these reactions include hydroxylases, often belonging to the cytochrome P450 superfamily, and various O-methyltransferases (OMTs).
One of the pivotal enzymes is (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a cytochrome P-450-dependent mono-oxygenase. nih.gov The gene for this enzyme was successfully isolated from a cDNA library of methyl jasmonate-induced cell cultures of the California poppy (Eschscholzia californica). nih.gov Functional expression of the cloned gene in heterologous systems like Saccharomyces cerevisiae (yeast) and Spodoptera frugiperda (insect) cells confirmed its specific function: the 3'-hydroxylation of (S)-N-methylcoclaurine. nih.gov
Similarly, several O-methyltransferases (OMTs) integral to the BIA pathway have been cloned and characterized. frontiersin.orgnih.govoup.com For instance, cDNAs encoding four different OMTs were isolated from Thalictrum tuberosum cell cultures. nih.gov When expressed in Spodoptera frugiperda Sf9 cells, these enzymes showed varied and sometimes broad substrate specificities, highlighting the complexity and flexibility of the methylation machinery in BIA biosynthesis. nih.gov Research in sacred lotus (B1177795) (Nelumbo nucifera) has also led to the isolation and characterization of OMTs involved in BIA formation, such as NnOMT1, a regiospecific 6-O-methyltransferase, and NnOMT5, primarily a 7-O-methyltransferase. semanticscholar.org These cloning and expression studies are fundamental to understanding the specific roles of each enzyme in the pathway leading to (S)-N-methylcoclaurinium(1+).
| Gene | Enzyme | Function | Source Organism | Expression System | Reference(s) |
| CYP80B1 | (S)-N-methylcoclaurine 3'-hydroxylase | 3'-hydroxylation of (S)-N-methylcoclaurine | Eschscholzia californica | Saccharomyces cerevisiae, Spodoptera frugiperda | nih.gov |
| NnOMT1 | 6-O-methyltransferase (6OMT) | Regiospecific O-methylation at the 6-position | Nelumbo nucifera | Escherichia coli | semanticscholar.org |
| NnOMT5 | 7-O-methyltransferase (7OMT) | O-methylation primarily at the 7-position | Nelumbo nucifera | Escherichia coli | semanticscholar.org |
| OMT cDNAs | O-methyltransferases | O-methylation of various BIA intermediates | Thalictrum tuberosum | Spodoptera frugiperda | nih.gov |
Genetic diversity within the genes of the BIA pathway contributes to variations in alkaloid profiles among different plant species and even cultivars. This is evident in the case of CYP80B1, where two different alleles were isolated from Eschscholzia californica. nih.gov Both alleles were functionally expressed and shown to encode the same enzyme, (S)-N-methylcoclaurine 3'-hydroxylase, demonstrating allelic variation for this crucial gene. nih.gov
Isozyme diversity is also a significant feature of the BIA pathway, particularly for methyltransferases. Studies on Thalictrum tuberosum revealed that four cloned OMT cDNAs could be expressed as four distinct homodimers and six different heterodimers. nih.govcapes.gov.br These ten resulting isoforms displayed unique substrate specificities, and in some instances, the co-expression of two different cDNAs led to the methylation of novel substrates not acted upon by the homodimers alone. nih.govcapes.gov.br This combinatorial expression of OMT genes generates a wide range of catalytic activities from a limited number of genes, allowing for fine-tuning of the BIA metabolic network. Remarkably, even a single amino acid difference between two of the enzymes was sufficient to alter substrate specificity. nih.govcapes.gov.br
Gene Cloning and Functional Expression of Key Methyltransferases and Hydroxylases
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The biosynthesis of (S)-N-methylcoclaurinium(1+) is not merely a consequence of enzyme availability but is tightly regulated at the transcriptional and post-transcriptional levels. This control is mediated by a complex interplay of transcription factors and signaling molecules, such as phytohormones, which orchestrate the expression of the biosynthetic genes.
Several families of transcription factors (TFs) have been identified as key regulators of BIA biosynthesis. mdpi.com These TFs bind to specific DNA sequences in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. frontiersin.org
WRKY Family: WRKY TFs are prominent regulators in plant defense and secondary metabolism. frontiersin.org In Coptis japonica, CjWRKY1 was identified as a comprehensive transcriptional activator for nearly all genes involved in berberine (B55584) biosynthesis. plos.orgnih.gov Its ectopic expression in California poppy cells led to increased transcript levels of several BIA biosynthetic genes and enhanced accumulation of downstream alkaloids. plos.org Similarly, PsWRKY from opium poppy (Papaver somniferum) has been shown to bind to the promoter of the tyrosine decarboxylase (TYDC) gene, a key entry point into the BIA pathway, suggesting its role as a transcriptional activator. frontiersin.orgplos.org In lotus (Nelumbo nucifera), NnWRKY70a and NnWRKY70b have been shown to positively regulate BIA biosynthesis in response to jasmonic acid. frontiersin.org
MYB Family: MYB TFs are one of the largest families of transcriptional regulators in plants and are involved in diverse processes, including the regulation of secondary metabolism. mdpi.com Promoter analyses of BIA-related genes have uncovered the presence of MYB binding motifs, indicating their role in co-regulating the pathway. mdpi.com In various medicinal plants, MYB TFs have been shown to control the biosynthesis of flavonoids, terpenoids, and alkaloids. mdpi.comnih.gov
NAC Family: NAC TFs are plant-specific transcription factors involved in development and stress responses. nih.govmdpi.com Their involvement in regulating secondary metabolism is an emerging area of research. nih.gov In opium poppy, a NAC transcription factor showed a significant increase in expression as an early response to wounding, suggesting its participation in a regulatory network that triggers stress-responsive genes and secondary metabolite pathways. mdpi.com
| Transcription Factor Family | Example | Function | Target Gene(s)/Pathway | Reference(s) |
| WRKY | CjWRKY1 | Transcriptional activator | Comprehensive regulator of berberine biosynthesis genes in Coptis japonica | plos.orgnih.gov |
| WRKY | PsWRKY1 | Transcriptional activator | Tyrosine decarboxylase (TYDC) in Papaver somniferum | frontiersin.orgfrontiersin.orgplos.org |
| WRKY | NnWRKY70a/b | Positive regulator | BIA pathway genes in Nelumbo nucifera | frontiersin.org |
| MYB | - | Co-regulation of BIA genes | Promoter binding in BIA pathway genes | mdpi.commdpi.com |
| NAC | - | Regulatory network component | Early stress response and secondary metabolism | mdpi.comnih.gov |
The production of BIAs, including the precursor (S)-N-methylcoclaurinium(1+), is often part of a plant's defense response against pathogens or herbivores. This response is frequently mediated by phytohormones, with jasmonates playing a central role.
Methyl jasmonate (MeJA), a key signaling molecule in plant defense, has been shown to be a potent inducer of BIA biosynthesis. nih.govfrontiersin.org Treatment of plant cell cultures, such as those of Eschscholzia californica and Thalictrum tuberosum, with MeJA leads to a significant accumulation of transcripts for key biosynthetic enzymes. nih.govnih.gov For example, the expression of CYP80B1 and various OMT genes is strongly induced by MeJA. nih.govnih.govcapes.gov.br This hormonal induction is often mediated by the aforementioned transcription factors. The expression of many WRKY genes involved in specialized metabolism is clearly induced by MeJA, indicating their important role in the jasmonic acid signaling cascade that leads to alkaloid production. frontiersin.orgfrontiersin.org In Papaver bracteatum, MeJA elicitation resulted in a notable increase in thebaine content and altered the expression of several BIA-related genes. nih.gov Similarly, in Papaver armeniacum hairy root cultures, MeJA application enhanced the production of morphinan (B1239233) alkaloids by increasing the expression of specific biosynthetic genes. researchgate.net
Role of Transcription Factors (e.g., MYB, NAC, WRKY families)
Metabolon Formation and Subcellular Localization of Biosynthetic Enzymes
The efficiency of a metabolic pathway can be significantly enhanced by the spatial organization of its constituent enzymes. In BIA biosynthesis, there is evidence for both specific subcellular localization and the formation of multi-enzyme complexes known as metabolons.
Metabolons are transiently formed, non-covalent complexes of sequential enzymes in a metabolic pathway. rsc.org This arrangement facilitates the direct channeling of intermediates from one active site to the next, which can increase catalytic efficiency, prevent the loss of intermediates to competing pathways, and protect unstable intermediates from the aqueous cellular environment. rsc.orgoup.com While direct evidence for a metabolon specifically for (S)-N-methylcoclaurinium(1+) synthesis is still being gathered, the concept is well-supported for BIA pathways in general. rsc.org Key steps in BIA synthesis are often catalyzed by membrane-bound cytochrome P450 enzymes, which may serve as anchors for these dynamic enzyme clusters on the endoplasmic reticulum. rsc.org
The biosynthesis of BIAs in opium poppy is a prime example of complex spatial organization, involving at least three different cell types within the phloem: companion cells, sieve elements, and laticifers. oup.comnih.govoup.com The transcripts and enzymes of the pathway are distributed across these cells, necessitating the transport of key enzymes and pathway intermediates between them. nih.govoup.com This intricate compartmentalization suggests a highly regulated and multilayered control system for BIA biosynthesis, involving biochemical, genomic, and physiological mechanisms to ensure the final products are synthesized and stored correctly. nih.gov
Biological Context and Ecological Significance
Distribution of (S)-N-methylcoclaurinium(1+) and its Derivatives Across Plant Species
(S)-N-methylcoclaurinium(1+) and the broader class of benzylisoquinoline alkaloids are predominantly found within specific lineages of flowering plants (angiosperms). Their distribution is a key chemotaxonomic marker, with a significant concentration in the order Ranunculales, particularly within the families Papaveraceae, Ranunculaceae, Berberidaceae, and Menispermaceae. jse.ac.cnoup.com However, BIAs are not exclusively confined to this order and have been identified in other diverse taxa, including the Lauraceae, Magnoliaceae, Annonaceae, and Rutaceae families. jse.ac.cnnih.govmdpi.com
The production of BIAs is characteristic of basal angiosperms, suggesting an ancient origin for this metabolic pathway. frontiersin.org Within these plant families, the diversity and complexity of the alkaloids produced can vary significantly. For instance, aporphine (B1220529) alkaloids are more concentrated in primitive woody plants like those in the Annonaceae family, while bisbenzylisoquinoline alkaloids are common in the Menispermaceae and the genus Berberis. jse.ac.cn Quaternary protoberberines, which are downstream derivatives of (S)-N-methylcoclaurinium(1+), are prevalent in the Ranunculaceae and Berberidaceae families. jse.ac.cn
The table below provides a summary of the plant families and genera known to produce (S)-N-methylcoclaurinium(1+) and other benzylisoquinoline alkaloids.
| Family | Genera | Notable Alkaloid Types |
| Papaveraceae | Papaver, Eschscholzia, Macleaya, Corydalis | Morphinans, Benzophenanthridines, Protoberberines |
| Ranunculaceae | Thalictrum, Coptis | Protoberberines, Bisbenzylisoquinolines |
| Berberidaceae | Berberis | Protoberberines, Bisbenzylisoquinolines |
| Menispermaceae | Cissampelos, Stephania, Tiliacora | Bisbenzylisoquinolines |
| Annonaceae | Aporphines | |
| Lauraceae | Aporphines | |
| Magnoliaceae | ||
| Rutaceae |
This table is not exhaustive but represents some of the major plant families and genera involved in BIA biosynthesis.
Evolutionary Aspects of Benzylisoquinoline Alkaloid Pathways
The biosynthesis of benzylisoquinoline alkaloids is considered to have a monophyletic origin, meaning it evolved once in a common ancestor of the plant lineages that produce these compounds. nih.govfrontiersin.org This is supported by the significant sequence homology among the core enzymes of the BIA pathway found in different plant families. frontiersin.org The central pathway begins with the condensation of two tyrosine derivatives to form (S)-norcoclaurine, a reaction catalyzed by norcoclaurine synthase (NCS). nih.govfrontiersin.org Subsequent methylation steps, including the N-methylation of coclaurine (B195748) to form (S)-N-methylcoclaurinium(1+), are crucial for the diversification of BIA structures. frontiersin.org
The evolution of the BIA pathway has been shaped by gene duplication, neofunctionalization, and the recruitment of genes into biosynthetic gene clusters. researchgate.net For example, the berberine (B55584) bridge enzyme (BBE), which catalyzes a key cyclization step downstream of (S)-N-methylcoclaurinium(1+), is a pivotal enzyme in the formation of protoberberine alkaloids. frontiersin.org The evolution of specific enzymes, such as O-methyltransferases (OMTs) and cytochrome P450 monooxygenases (CYP450s), has played a substantial role in generating the vast chemical diversity observed in BIAs. frontiersin.orgrsc.org These enzymes are responsible for the various modifications of the basic benzylisoquinoline scaffold, leading to the formation of over 2,500 different BIA structures. nih.govfrontiersin.org
Comparative genomics of species within the Ranunculales has revealed evidence of a shared whole-genome duplication event that occurred before the divergence of this order, which likely provided the genetic raw material for the evolution and diversification of BIA biosynthetic pathways. wiley.com The subsequent tandem duplication of key biosynthetic genes, such as those encoding BBE-like enzymes, has contributed to the evolution of novel alkaloid structures specific to certain lineages, like cavidine (B179388) in Corydalis. wiley.com
Proposed Ecological Roles in Plant-Environment Interactions
While the pharmacological effects of many benzylisoquinoline alkaloids are well-documented, their primary roles in the plants that produce them are believed to be ecological. frontiersin.org As specialized metabolites, BIAs are not considered essential for the normal growth and development of the plant but are crucial for defense against a variety of biotic and abiotic stresses. oup.commdpi.com
The primary proposed ecological function of (S)-N-methylcoclaurinium(1+) and its derivatives is defense against herbivores and pathogens. nih.govfrontiersin.org Many BIAs, including quaternary protoberberine and benzophenanthridine alkaloids, exhibit significant antimicrobial and antifungal properties. oup.comfrontiersin.org For example, berberine and sanguinarine (B192314) have been shown to possess potent antimicrobial activity. frontiersin.org These compounds can act as a chemical barrier, deterring feeding by insects and other herbivores. oup.com Several studies have reported the antifeedant properties of various BIAs against different pests. oup.commdpi.com
The accumulation of these defensive compounds can be localized to specific tissues and can change in response to environmental cues. For instance, in some species, alkaloid concentrations are higher in roots and seeds, protecting these vital organs. scielo.org.mx Wounding of the plant tissue can also trigger an increase in the biosynthesis and accumulation of BIAs, highlighting their role in induced defense responses. mdpi.com The distribution of alkaloids within the plant, including their potential transport through the phloem, suggests a sophisticated system for deploying these chemical defenses where they are most needed. frontiersin.org
Advanced Methodologies in S N Methylcoclaurinium 1+ Research
Analytical Techniques for Profiling and Quantification
Accurate detection and measurement of (S)-N-methylcoclaurinium(1+) and its related metabolites within complex biological matrices are fundamental to understanding its biochemical significance. Modern analytical chemistry provides powerful tools for this purpose.
Hyphenated chromatographic and mass spectrometric techniques are the cornerstone for the profiling and quantification of (S)-N-methylcoclaurinium(1+). Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) offers high resolution, sensitivity, and speed for analyzing complex plant extracts. nih.govnih.govfrontiersin.orgfrontiersin.orgjapsonline.com This method allows for the simultaneous separation, identification, and quantification of multiple alkaloids, including N-methylcoclaurine. nih.gov For instance, in the analysis of Nelumbo nucifera (sacred lotus), UPLC-Q-TOF-MS has been effectively used to characterize the alkaloid profile. nih.gov The high mass accuracy of TOF-MS enables the determination of elemental compositions, while MS/MS fragmentation patterns provide structural confirmation. frontiersin.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile or derivatized non-volatile compounds. In the context of alkaloid research, GC-MS has been used for the targeted profiling of N-methylcoclaurine after derivatization, often with trimethylsilyl (B98337) (TMS), to increase volatility. researchgate.net This approach has been successfully applied to analyze extracts from engineered E. coli cultures designed to produce N-methylcoclaurine, confirming its presence and quantifying its production levels. researchgate.net
A comparative overview of these techniques is presented below:
Table 1: Chromatographic-Mass Spectrometric Techniques for (S)-N-methylcoclaurinium(1+) Analysis| Technique | Principle | Advantages for (S)-N-methylcoclaurinium(1+) Analysis | Common Application |
|---|---|---|---|
| UPLC-Q-TOF-MS/MS | Separates compounds based on polarity using a liquid mobile phase and sub-2µm particle columns, followed by high-resolution mass analysis. | High throughput, excellent resolution, high sensitivity, accurate mass measurement for formula determination, structural elucidation via MS/MS. nih.govfrontiersin.org | Profiling complex alkaloid mixtures in plant extracts (e.g., Nelumbo nucifera, Peumus boldus). nih.govbiocrick.com |
| GC-MS | Separates volatile or derivatized compounds in a gaseous mobile phase, followed by mass analysis. | High separation efficiency for volatile compounds, established libraries for compound identification. nih.gov | Analysis of N-methylcoclaurine in engineered microbial cultures (after derivatization). researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of (S)-N-methylcoclaurinium(1+). Techniques such as 1H-NMR and 13C-NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its core structure, including the tetrahydroisoquinoline backbone and the benzyl (B1604629) group. ioms.co.jp
Crucially, advanced 2D-NMR experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine the relative stereochemistry of the molecule. ioms.co.jp The spatial proximity of protons, revealed by NOESY correlations, helps to confirm the (S)-configuration at the C-1 chiral center, which is vital for its recognition by downstream biosynthetic enzymes. This analytical precision is essential to distinguish (S)-N-methylcoclaurinium(1+) from its (R)-enantiomer, which enters different biosynthetic pathways. ioms.co.jp
Tracing the metabolic fate of precursors is key to mapping biosynthetic pathways. Radiotracer experiments, often employing precursors labeled with isotopes like ¹⁴C, have historically been used to follow the conversion of substrates through a metabolic route. nih.gov For example, feeding plant tissues with [¹⁴C]-labeled putrescine has been used to track the biosynthesis of pyrrolizidine (B1209537) alkaloids, a methodology applicable to BIA pathways. nih.gov
More recently, stable isotope labeling has become a prominent technique, offering a safer and more detailed view of metabolic flux. ucla.edunih.govresearchgate.net In this approach, organisms or cell cultures are fed with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H). ucla.edunih.gov Subsequent analysis of (S)-N-methylcoclaurinium(1+) and other intermediates by mass spectrometry reveals the incorporation of these heavy isotopes, confirming precursor-product relationships. researchgate.netnih.gov For example, feeding E. coli cultures with tyrosine-d4 and L-DOPA-d3 has been used to trace the flux of isotopes into N-methylcoclaurine-d6, providing direct evidence of the biosynthetic pathway. researchgate.net This method not only confirms pathway connections but also allows for the quantification of metabolic flux, revealing the efficiency of specific enzymatic steps. biorxiv.org
Nuclear Magnetic Resonance (NMR) for Stereochemical and Structural Elucidation
In Vitro Enzymatic Assays and Kinetic Characterization
Understanding the enzymes that synthesize and modify (S)-N-methylcoclaurinium(1+) requires their isolation and characterization. In vitro enzymatic assays are performed using purified or recombinant enzymes to determine their function, substrate specificity, and kinetic parameters. nih.govmdpi.comcjnmcpu.com
A key enzyme in the formation of (S)-N-methylcoclaurinium(1+) is coclaurine (B195748) N-methyltransferase (CNMT), which catalyzes the N-methylation of (S)-coclaurine. nih.govsemanticscholar.org Researchers have purified this enzyme from plant sources like Coptis japonica and expressed it recombinantly to study its properties. nih.govrsc.org Kinetic analyses of CNMT have determined its Michaelis-Menten constants (Km) and catalytic efficiency (kcat) for its substrates, (S)-coclaurine and the methyl donor S-adenosyl-L-methionine (SAM). nih.govgoogle.com These studies reveal the enzyme's affinity for its substrates and its catalytic rate. rsc.org Similarly, the enzyme that hydroxylates (S)-N-methylcoclaurinium(1+), CYP80B1, has been characterized through in vitro assays, confirming its function and substrate preference. cjnmcpu.comnih.gov
Table 2: Kinetic Parameters of Key Enzymes in (S)-N-methylcoclaurinium(1+) Metabolism
| Enzyme | Source Organism | Substrate | K_m Value (µM) | Function | Reference |
|---|---|---|---|---|---|
| Coclaurine N-methyltransferase (CNMT) | Coptis japonica | (R,S)-Norreticuline | 380 | N-methylation | nih.gov |
| Coclaurine N-methyltransferase (CNMT) | Coptis japonica | S-adenosyl-L-methionine (SAM) | 650 | N-methylation | nih.gov |
| (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) | Eschscholzia californica | (S)-N-methylcoclaurine | 15 | 3'-Hydroxylation |
Heterologous Expression Systems for Pathway Reconstruction and Enzyme Validation
The elucidation of complex biosynthetic pathways, such as the one involving (S)-N-methylcoclaurinium(1+), is greatly facilitated by heterologous expression systems. nih.govresearchgate.net This synthetic biology approach involves transferring the genes encoding biosynthetic enzymes from their native plant source into a more tractable host organism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govmdpi.comkuleuven.be
By expressing multiple genes in a single host, researchers can reconstruct segments of or entire biosynthetic pathways. rsc.orgfrontiersin.org For instance, the pathway from (S)-norcoclaurine to (S)-reticuline, which involves the formation of (S)-N-methylcoclaurinium(1+), has been successfully reconstituted in E. coli and yeast. semanticscholar.org This allows for the validation of gene function, as the production of the expected alkaloid confirms the catalytic role of the expressed enzymes. nih.gov These systems also serve as platforms for metabolic engineering, where pathways can be optimized for the overproduction of valuable alkaloids. rsc.orgnih.gov
Molecular Biology Techniques for Gene Manipulation and Expression Analysis
Molecular biology techniques are fundamental to identifying, isolating, and manipulating the genes involved in the (S)-N-methylcoclaurinium(1+) pathway. researchgate.netthieme-connect.comnih.gov The process typically begins with the identification of candidate genes through homology-based cloning or transcriptome analysis. frontiersin.orgareeo.ac.ir
Once candidate genes, such as those encoding CNMT or CYP80B1, are identified, they are cloned into expression vectors. semanticscholar.orgnih.gov Techniques like Polymerase Chain Reaction (PCR) are used to amplify the gene sequences from cDNA libraries of the source plant. semanticscholar.orgareeo.ac.ir The expression of these genes can be analyzed in different plant tissues (e.g., root, stem, leaf) using methods like quantitative real-time PCR (qRT-PCR) or digital gene expression (DGE) analysis. frontiersin.orgareeo.ac.ir This reveals where the biosynthesis of (S)-N-methylcoclaurinium(1+) is most active within the plant. frontiersin.orgfrontiersin.org Furthermore, gene manipulation techniques, including site-directed mutagenesis, allow researchers to alter specific amino acids in an enzyme to probe its active site and understand the structural basis of its catalytic activity and substrate specificity. nih.gov
Computational and Molecular Docking Studies of Enzyme-Substrate Interactions
Computational and molecular docking studies have become indispensable tools for elucidating the complex interactions between enzymes and their substrates at an atomic level. scielo.org.co These advanced methodologies provide critical insights into the structural and energetic basis of enzyme specificity and catalysis, guiding further research in protein engineering and metabolic pathway analysis. In the context of (S)-N-methylcoclaurinium(1+) and its biosynthetic precursors, these techniques are particularly valuable for understanding the enzymes that govern the formation of benzylisoquinoline alkaloids (BIAs). scielo.org.cofrontiersin.org
Research in this area focuses heavily on the key enzymes in the BIA pathway, such as O-methyltransferases (OMTs) and N-methyltransferases (NMTs), which are responsible for the sequential methylation steps leading to the formation of (S)-N-methylcoclaurine. nih.govresearchgate.net Molecular docking simulates the preferred orientation and binding affinity of a substrate when it interacts with the active site of an enzyme, while molecular dynamics (MD) simulations provide a view of the dynamic behavior of the enzyme-substrate complex over time. nih.govoup.com
Studies on O-methyltransferases from various plant species, such as Corydalis yanhusuo and Nelumbo nucifera, have utilized these computational approaches to explore enzyme promiscuity and identify key amino acid residues that dictate substrate specificity and catalytic efficiency. nih.govgonzaga.eduoup.com For instance, the biosynthesis of (S)-N-methylcoclaurine begins with the 6-O-methylation of (S)-norcoclaurine by norcoclaurine 6-O-methyltransferase (6OMT), followed by the N-methylation of the resulting (S)-coclaurine by coclaurine N-methyltransferase (CNMT). researchgate.netnih.govfrontiersin.org
Molecular docking analyses of these enzymes with their respective substrates have successfully identified critical residues within the active site that are essential for binding and catalysis. nih.govoup.com These in silico models are often built upon crystal structures of the enzymes or through homology modeling, where the structure of a known, related protein is used as a template. nih.govfrontiersin.org
Detailed Research Findings
Computational studies have provided detailed maps of the interactions within the enzyme active sites. For example, homology modeling and molecular docking of an O-methyltransferase from Nelumbo nucifera (NnOMT6) with the substrate (S)-norcoclaurine helped to identify key residues responsible for binding and catalytic activity. nih.govoup.com Subsequent site-directed mutagenesis experiments, guided by these computational predictions, confirmed that specific residues were critical for the enzyme's function. nih.govoup.com
Similarly, an integrated approach combining phylogenetic analysis with molecular docking was used to study O-methyltransferases in Corydalis yanhusuo. oup.com This research identified specific amino acid sites that are important for the enzymes' ability to methylate different positions on the isoquinoline (B145761) core, thereby contributing to the vast structural diversity of BIAs. gonzaga.eduoup.com Docking simulations with substrates such as (S)-3′-hydroxy-N-methylcoclaurine revealed the precise nature of the interactions within the binding pocket. oup.com The determination of the crystal structure of coclaurine N-methyltransferase (CNMT) has further enabled high-resolution docking studies, defining the architecture of the active site and guiding the engineering of improved enzyme variants. nih.govnih.gov
The data generated from these studies typically include binding energy calculations, which predict the affinity of the substrate for the enzyme, and a detailed list of the interacting amino acid residues.
Table 1: Illustrative Molecular Docking Data for BIA-Related O-Methyltransferases
This table presents representative data from molecular docking studies on O-methyltransferases (OMTs) involved in benzylisoquinoline alkaloid (BIA) biosynthesis. The findings highlight the key amino acid residues that interact with various BIA substrates within the enzyme's active site.
| Enzyme | Substrate | Key Interacting Residues | Reference |
| CyOMT5 (Corydalis yanhusuo) | (S)-3′-hydroxy-N-methylcoclaurine | Ile172, Phe306, Gly313, Val314 | oup.com |
| NnOMT6 (Nelumbo nucifera) | (S)-norcoclaurine | Asn130, Leu135, Asn176, Asp269, Asp316, Glu328 | nih.govoup.com |
| CyOMT2 (Corydalis yanhusuo) | (S)-3′-hydroxy-N-methylcoclaurine | Cys253 | gonzaga.edu |
Table 2: Types of Interactions in Enzyme-Substrate Docking
This table outlines the common types of non-covalent interactions observed in molecular docking simulations between enzymes and substrates like benzylisoquinoline alkaloids. These interactions are crucial for the stability of the enzyme-substrate complex.
| Interaction Type | Description |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. |
| Hydrophobic Interaction | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. Often occurs between aromatic rings of the substrate and nonpolar amino acid residues. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from the interaction of permanent or transient electric dipole moments. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. Common in the binding of aromatic substrates like BIAs. |
Biotechnological Applications and Synthetic Biology Approaches
Metabolic Engineering for Enhanced (S)-N-methylcoclaurinium(1+) Production
The microbial production of (S)-N-methylcoclaurinium(1+) is the foundational stage for the de novo synthesis of a vast range of complex BIAs. This process involves heterologously expressing a multi-enzyme pathway in chassis organisms like Saccharomyces cerevisiae (yeast) or Escherichia coli. The core pathway to (S)-N-methylcoclaurinium(1+) begins with the amino acid L-tyrosine and proceeds through several key enzymatic steps. berkeley.eduwiley.com
The biosynthesis starts with the condensation of two tyrosine-derived molecules, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction catalyzed by norcoclaurine synthase (NCS) to produce (S)-norcoclaurine. nih.govresearchgate.net This is followed by two successive methylation reactions. First, norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the 6-position of (S)-norcoclaurine to yield (S)-coclaurine. acs.org Subsequently, coclaurine (B195748) N-methyltransferase (CNMT) adds a methyl group to the amine, forming (S)-N-methylcoclaurinium(1+). nih.govuniprot.org The final step in producing the central branchpoint alkaloid, (S)-reticuline, is a hydroxylation reaction at the 3'-position of (S)-N-methylcoclaurinium(1+) by the cytochrome P450 enzyme N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B1), followed by O-methylation. berkeley.eduwiley.com
Efforts to enhance the production of (S)-N-methylcoclaurinium(1+) and its downstream product (S)-reticuline have focused on several key strategies:
Enzyme Discovery and Engineering: Researchers have screened enzyme variants from different plant species, such as Papaver somniferum (opium poppy) and Coptis japonica, to identify those with the highest activity and stability in microbial hosts. nih.govnih.gov For instance, the crystal structure of CNMT has been solved, providing a blueprint for structure-guided engineering to improve its catalytic efficiency and substrate specificity. nih.govnih.gov
Host Engineering: The choice of microbial host is critical. S. cerevisiae is often preferred for complex BIA pathways because, as a eukaryote, it possesses endoplasmic reticulum membranes necessary for the proper folding and function of plant-derived cytochrome P450 enzymes like NMCH. nih.gov In contrast, E. coli can be highly efficient for producing earlier, non-P450-dependent intermediates like (S)-reticuline, leading to the development of co-culture systems where E. coli produces an intermediate that is then converted by yeast. nih.gov
| Enzyme | Abbreviation | Function in Pathway | Source Organism Example | Microbial Host for Expression |
|---|---|---|---|---|
| Norcoclaurine synthase | NCS | (S)-norcoclaurine synthesis | Coptis japonica | S. cerevisiae, E. coli |
| Norcoclaurine 6-O-methyltransferase | 6OMT | (S)-coclaurine synthesis | Papaver somniferum | S. cerevisiae |
| Coclaurine N-methyltransferase | CNMT | (S)-N-methylcoclaurinium(1+) synthesis | Papaver somniferum, Coptis japonica | S. cerevisiae, E. coli |
| N-methylcoclaurine 3'-hydroxylase | NMCH (CYP80B1) | 3'-hydroxylation of (S)-N-methylcoclaurinium(1+) | Eschscholzia californica | S. cerevisiae |
Reconstitution of Downstream Alkaloid Pathways in Microorganisms
(S)-N-methylcoclaurinium(1+) is a gateway molecule that, after conversion to the key branchpoint intermediate (S)-reticuline, opens access to several major classes of BIAs. Synthetic biologists have successfully reconstituted these complex downstream pathways in yeast, enabling the microbial production of valuable pharmaceuticals. mdpi.com
Protoberberine and Benzophenanthridine Alkaloids: The pathway to this branch begins with the berberine (B55584) bridge enzyme (BBE), which converts (S)-reticuline into (S)-scoulerine, the precursor for compounds like berberine, sanguinarine (B192314), and noscapine (B1679977). nih.govnih.gov The entire 10-gene cluster for noscapine biosynthesis from (S)-scoulerine has been identified in opium poppy and successfully reconstituted in yeast. pnas.orgdntb.gov.ua This allows for the complete microbial synthesis of noscapine, a non-narcotic antitussive with significant anticancer potential. researchgate.net
Morphinan (B1239233) Alkaloids: The biosynthesis of analgesics like codeine and morphine requires the conversion of (S)-reticuline to its stereoisomer, (R)-reticuline. From (R)-reticuline, a series of enzymes, including salutaridine (B1681412) synthase (SAS), salutaridine reductase (SalR), and salutaridinol (B1235100) acetyltransferase (SalAT), lead to the formation of thebaine, the first morphinan alkaloid in the pathway. plos.orgnih.gov Further enzymatic steps catalyzed by enzymes such as thebaine 6-O-demethylase (T6ODM) and codeinone (B1234495) reductase (COR) convert thebaine to codeine and subsequently morphine. plos.org Complete pathways of up to 16 plant-derived enzymes have been assembled in a single yeast strain to produce these opioids from simple precursors. dntb.gov.uaresearchgate.net
The successful reconstitution of these pathways in yeast not only provides a sustainable production platform but also a powerful tool for pathway elucidation and enzyme discovery. nih.gov
| Downstream Product Class | Example Compound | Key Initial Enzyme from (S)-Reticuline | Host Organism |
|---|---|---|---|
| Protoberberines | Berberine, Noscapine | Berberine bridge enzyme (BBE) | S. cerevisiae |
| Benzophenanthridines | Sanguinarine | Berberine bridge enzyme (BBE) | S. cerevisiae |
| Morphinans | Thebaine, Codeine, Morphine | Salutaridine synthase (SAS) (from (R)-reticuline) | S. cerevisiae |
| Aporphines | Magnoflorine (B1675912) | Corytuberine (B190840) synthase (CTS) | S. cerevisiae |
Chemoenzymatic Synthesis of (S)-N-methylcoclaurinium(1+) and its Analogs
Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of traditional organic chemistry to create efficient routes to complex molecules and their analogs. nih.gov This strategy is particularly valuable for producing novel BIA derivatives that are inaccessible through purely biological or chemical methods.
The synthesis of (S)-N-methylcoclaurinium(1+) analogs can be approached by using enzymes from the BIA pathway in vitro. Norcoclaurine synthase (NCS) has been shown to be a promiscuous enzyme, capable of catalyzing the Pictet-Spengler reaction between dopamine and a wide range of non-native aldehydes and ketones. nih.gov This allows for the one-step synthesis of diverse tetrahydroisoquinoline (THIQ) scaffolds, which are the core structure of BIAs. nih.gov These novel THIQ cores can then be subjected to methylation by enzymes like 6OMT and CNMT to generate a library of (S)-N-methylcoclaurinium(1+) analogs.
Furthermore, the methyltransferase enzymes themselves can be exploited. Studies on Coclaurine N-methyltransferase (CNMT) have shown that it can accept analogs of its S-adenosyl-L-methionine (AdoMet) co-factor, enabling the transfer of different alkyl groups (e.g., ethyl, allyl) to the nitrogen atom of the coclaurine substrate. nih.gov This provides a direct enzymatic route to N-substituted coclaurine derivatives. Combining these enzymatic steps in multi-enzyme cascades, sometimes in a single pot, streamlines the synthesis of these novel compounds. researchgate.net
| Enzyme | Biocatalytic Application | Type of Analog Produced | Reference |
|---|---|---|---|
| Norcoclaurine Synthase (NCS) | Pictet-Spengler reaction with non-native aldehydes/ketones | Novel (S)-norcoclaurine-like scaffolds | nih.gov |
| Coclaurine N-Methyltransferase (CNMT) | N-methylation of novel coclaurine-like substrates | (S)-N-methylcoclaurinium(1+) analogs with modified backbones | nih.gov |
| Coclaurine N-Methyltransferase (CNMT) | Use of synthetic S-adenosyl-L-methionine (AdoMet) co-factor analogs | N-alkylated (S)-coclaurine derivatives (e.g., N-ethyl, N-allyl) | nih.gov |
Rational Design and Synthesis of Derivatives for In Vitro Biological Study
The rational design of BIA derivatives aims to create novel compounds with improved or new biological activities. This involves making specific structural modifications to the parent molecule based on an understanding of its structure-activity relationship (SAR). mdpi.combenthamscience.com While much of this work has focused on pharmacologically active end-products like noscapine or protoberberines, the principles can be applied to core intermediates like (S)-N-methylcoclaurinium(1+) or its precursor, (S)-coclaurine, to explore their own potential bioactivities or to generate novel building blocks.
Key modification strategies include:
N-Substitution: The N-methyl group is crucial for the bioactivity of many BIAs. Replacing this group with other N-alkyl or N-aryl substituents can significantly alter a compound's properties. For example, N-substituted analogs of noscapine have been synthesized and evaluated, showing that modifications at this position can enhance anticancer activity. researchgate.net Similar strategies applied to (S)-coclaurine could yield a library of compounds for screening.
Aromatic Ring Substitution: Adding or altering substituents (e.g., hydroxyl, methoxy, halogen groups) on the aromatic rings of the isoquinoline (B145761) or benzyl (B1604629) moieties can modulate target binding, cell permeability, and metabolic stability.
Scaffold Modification: Using chemoenzymatic approaches with NCS, the fundamental benzylisoquinoline backbone can be altered, leading to entirely new families of compounds whose biological properties can be explored.
These rationally designed derivatives are then synthesized and subjected to in vitro biological assays to screen for desired activities, such as antimicrobial, anticancer, or anti-inflammatory effects. nih.gov For instance, a series of benzylisoquinoline derivatives were designed, synthesized, and evaluated as multifunctional agents against Alzheimer's disease, with some compounds showing potent inhibition of key enzymes and amyloid-beta aggregation. nih.gov Such studies provide valuable insights into the SAR of the BIA scaffold and can identify promising lead compounds for further development. researchgate.net
| Derivative Type | Parent Scaffold | Design Strategy | Example of Biological Activity Studied | Reference |
|---|---|---|---|---|
| N-Substituted Analogs | Noscapine | Replace N-methyl with longer alkyl or functionalized chains | Anticancer / Cytotoxicity | researchgate.net |
| 9-Phenoxyalkyl Derivatives | Berberine | Addition of bulky groups to modify target interaction | Antibacterial (FtsZ inhibition) | researchgate.net |
| Aminoacetamide Side Chains | Benzylisoquinoline | Addition of side chains to enhance potency and reduce toxicity | Antiarrhythmic | nih.gov |
| Halogenated Derivatives | Tyrosine (precursor) | Incorporate halogenated precursors into the biosynthetic pathway | Generation of novel BIA derivatives | pnas.org |
Future Directions and Emerging Research Avenues
Discovery of Novel Enzymes and Uncharacterized Biosynthetic Steps
A primary frontier in BIA research is the identification and characterization of unknown enzymes and metabolic steps. While the upstream pathway is relatively well-defined, the specific enzymatic conversions for many downstream BIAs are not fully understood. frontiersin.org For instance, the conversion of (S)-reticuline to its stereoisomer (R)-reticuline, a necessary step for producing morphinan (B1239233) alkaloids in some engineered systems, is catalyzed by an as-yet-unidentified enzyme in plants. nih.gov Similarly, the specific hydroxylase that converts tyramine (B21549) to dopamine (B1211576) in the initial stages of the pathway in plants has not been definitively identified. frontiersin.org
The discovery of these missing links is crucial for a complete understanding of BIA biosynthesis. Modern gene discovery techniques, accelerated by advancements in genomics, are rapidly filling these knowledge gaps. nih.gov For example, comparative analysis of transcript and metabolite profiles across different opium poppy chemotypes has successfully identified candidate cytochrome P450 enzymes involved in noscapine (B1679977) biosynthesis, a downstream product. nih.gov The exploration of a wider diversity of plant species is expected to uncover novel enzymes with unique catalytic activities, providing new tools for metabolic engineering. oup.com
Key Research Objectives:
Identification of Missing Enzymes: Isolating and characterizing enzymes for unassigned steps in BIA pathways, such as the (S)-reticuline to (R)-reticuline isomerase. nih.gov
Functional Genomics: Utilizing transcriptomics, proteomics, and metabolomics to screen candidate genes from diverse plant species. nih.govnih.gov
Characterization of Novel Catalytic Functions: Investigating the substrate specificity and reaction mechanisms of newly discovered enzymes, which may reveal atypical catalytic activities. scielo.org.conih.gov
Precision Engineering of Stereoselective Conversions
The stereochemistry of BIA molecules is critical to their pharmacological activity. The entire BIA pathway is built upon a specific chiral center established in the very first committed step: the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) by (S)-norcoclaurine synthase (NCS). oup.commdpi.com This enzyme is strictly stereoselective, producing only the (S)-enantiomer of norcoclaurine, which dictates the stereochemistry of all subsequent intermediates, including (S)-N-methylcoclaurinium(1+). oup.com
The complex stereochemistry of BIAs makes their chemical synthesis exceptionally challenging and often commercially unfeasible. chrysealabs.com This underscores the importance of biocatalysis. Future research will focus on the precision engineering of biosynthetic enzymes to control and even alter stereoselectivity. By understanding the structural basis of enzyme function, for example through crystallographic studies of enzymes like NCS, researchers can perform targeted mutations to modify their catalytic properties. nih.gov This could enable the synthesis of "unnatural" stereoisomers with potentially novel biological activities or improved pharmaceutical properties.
Key Research Objectives:
Enzyme Structure-Function Studies: Elucidating the three-dimensional structures of key enzymes to understand the basis of their stereoselectivity. nih.gov
Site-Directed Mutagenesis: Modifying enzyme active sites to alter substrate specificity or stereochemical outcomes.
Directed Evolution: Using laboratory evolution techniques to screen for enzyme variants with desired catalytic properties for producing novel alkaloid structures.
Integration of Multi-Omics Data for Comprehensive Pathway Understanding
A holistic understanding of BIA metabolism requires integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgresearchgate.net This systems biology approach allows researchers to build comprehensive models of the metabolic network, identifying not just the core biosynthetic genes but also the regulatory networks that control their expression and the transport proteins that move intermediates and final products between cellular compartments. scielo.org.coplos.orgresearchgate.net
By correlating gene expression profiles (transcriptomics) with protein abundance (proteomics) and metabolite levels (metabolomics) under different conditions or in different plant tissues, scientists can effectively pinpoint candidate genes involved in specific biosynthetic steps. nih.govplos.org This integrated approach has already proven successful in identifying enzymes in opium poppy and is essential for unraveling the complexities of pathways in non-model medicinal plants where genomic information may be limited. researchgate.netplos.orgfrontiersin.org These analyses can reveal regulatory checkpoints and bottlenecks in the pathway, providing crucial targets for metabolic engineering efforts. nih.gov
Table 1: Multi-Omics Approaches in BIA Research
| Omics Technology | Application in BIA Research | Key Insights | References |
|---|---|---|---|
| Genomics | Sequencing genomes of BIA-producing plants like Papaver somniferum. | Provides the complete "parts list" of potential biosynthetic genes. | researchgate.netfrontiersin.org |
| Transcriptomics | Comparing gene expression in high- vs. low-producing plant varieties or tissues. | Identifies genes whose expression correlates with the production of specific alkaloids. | nih.govresearchgate.netplos.org |
| Proteomics | Identifying proteins present in specific tissues or cell types (e.g., latex). | Confirms the translation of biosynthetic genes and helps localize enzymes. | plos.org |
| Metabolomics | Profiling the full spectrum of alkaloids and their precursors. | Quantifies pathway intermediates and end products, revealing metabolic bottlenecks. | nih.govplos.org |
| Integrated Analysis | Combining all omics datasets. | Creates a comprehensive model of pathway flux, regulation, and transport for systems-level understanding. | frontiersin.orgresearchgate.netfrontiersin.org |
Development of Advanced Biotechnological Production Platforms
The low abundance of many valuable BIAs in their native plants and the difficulty of chemical synthesis have driven the development of alternative production methods. frontiersin.orgrsc.org Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, has emerged as a highly promising strategy. nih.gov Researchers have successfully reconstructed BIA pathways in these microbial hosts to produce key intermediates like (S)-reticuline and even downstream products like magnoflorine (B1675912) and thebaine from simple sugars. nih.govpnas.orgnisr.or.jp
Despite these successes, yields are often too low for commercial production, hampered by the complexity of transplanting long, multi-step plant pathways into a microbial chassis. frontiersin.orgnih.gov Future research will focus on developing more advanced and efficient microbial cell factories. Strategies include:
Enzyme and Pathway Optimization: Screening enzymes from different plant species to find the most active variants and fine-tuning their expression levels to balance metabolic flux and avoid the buildup of toxic intermediates. nih.govnih.govnih.gov
Cofactor Engineering: Ensuring an adequate supply of necessary cofactors like NADPH and S-adenosyl-L-methionine (SAM), which are heavily consumed in the BIA pathway. nih.gov
Compartmentalization: Targeting enzymes to specific cellular organelles, such as peroxisomes or mitochondria, to isolate the synthetic pathway from competing native metabolism and concentrate intermediates. frontiersin.org
Host Strain Engineering: Modifying the host's central metabolism to direct more carbon toward the desired BIA products. nisr.or.jpnih.gov
These advanced synthetic biology and metabolic engineering approaches are expected to create robust, scalable, and sustainable platforms for producing a wide range of valuable plant-derived alkaloids. chrysealabs.comresearchgate.net
Table 2: Examples of BIA Production in Engineered Microbes
| Compound | Host Organism | Titer | Strategy | Reference |
|---|---|---|---|---|
| (S)-Reticuline | Escherichia coli | 165.9 mg/L | Pathway construction on chromosome for stability. | nisr.or.jp |
| (S)-Reticuline | Escherichia coli | 55 mg/L | System of combined microbial and plant enzymes. | pnas.org |
| Magnoflorine | Saccharomyces cerevisiae | 75.8 mg/L | De novo biosynthesis from glucose. | nih.gov |
| Thebaine | Escherichia coli | 40.6 mg/L | Introduction of 8 biosynthetic genes into a high-producing (S)-reticuline strain. | nisr.or.jp |
| Chelerythrine | Saccharomyces cerevisiae | 12.61 mg/L | Combinatorial engineering including multi-copy gene integration and cofactor engineering. | nih.gov |
Q & A
Q. What are the key spectroscopic techniques for characterizing (S)-N-methylcoclaurinium(1+), and how should data be rigorously interpreted?
Methodological Answer:
- 1H and 13C NMR spectroscopy are critical for confirming the compound’s structure, particularly its quaternary ammonium and stereochemical features. Assignments should include multiplet structures, coupling constants (reported in Hz), and integration values. For chiral centers, use 2D NMR (e.g., NOESY, COSY) to confirm spatial relationships .
- High-resolution mass spectrometry (HRMS) or elemental analysis (±0.4% accuracy) must validate molecular composition. Avoid relying solely on low-resolution MS for novel compounds .
- IR spectroscopy should confirm functional groups (e.g., methyl groups, aromatic rings). Cross-reference with known spectra of structurally related alkaloids to identify discrepancies .
Q. What synthetic routes are commonly employed for (S)-N-methylcoclaurinium(1+), and how can reaction conditions be optimized for yield and enantiomeric purity?
Methodological Answer:
- Methylation of coclaurine precursors is a standard approach. Use chiral auxiliaries or asymmetric catalysis to control stereochemistry. Monitor reaction progress via TLC or HPLC to minimize racemization .
- Optimize solvent polarity (e.g., dichloromethane vs. methanol) and temperature to enhance enantiomeric excess (ee). For example, lower temperatures may reduce kinetic resolution side reactions .
- Purify intermediates via recrystallization or chiral column chromatography. Validate purity using HPLC with a chiral stationary phase and report retention times relative to standards .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the stereochemical stability of (S)-N-methylcoclaurinium(1+)?
Q. What methodologies are recommended for investigating the compound’s intermolecular interactions in solution-phase studies?
Methodological Answer:
- Use isothermal titration calorimetry (ITC) or NMR titration experiments to quantify binding affinities with biological targets (e.g., receptors or enzymes). Ensure buffer conditions (pH, ionic strength) mimic physiological environments .
- Apply molecular dynamics (MD) simulations to model solvation effects and hydrogen-bonding networks. Validate simulations with DOSY NMR to measure diffusion coefficients and aggregation states .
- For ion-pairing studies, employ electrospray ionization mass spectrometry (ESI-MS) in negative-ion mode to detect counterion interactions. Compare with conductivity measurements to assess ionic strength .
Q. How should researchers design experiments to address conflicting reports on the compound’s metabolic stability in vitro?
Methodological Answer:
- Standardize hepatic microsomal assays across laboratories by controlling variables such as NADPH concentration, incubation time, and microsome source (e.g., human vs. rodent). Include positive controls (e.g., verapamil) to validate assay conditions .
- Use LC-MS/MS to quantify metabolite formation. Employ stable isotope-labeled internal standards to improve data reproducibility .
- Apply enzyme kinetics models (e.g., Michaelis-Menten) to distinguish between saturable metabolism and non-enzymatic degradation. Report and values with confidence intervals .
Methodological Best Practices
Q. What strategies ensure reproducibility in synthesizing and characterizing (S)-N-methylcoclaurinium(1+) derivatives?
Methodological Answer:
- Document reaction stoichiometry, solvent grades, and equipment calibration (e.g., temperature probes) in detail. Provide raw spectral data (e.g., NMR FID files) in supplementary materials .
- For novel derivatives, include DEPT-135 spectra to distinguish CH, CH2, and CH3 groups, and HSQC/HMBC for carbon-proton correlations .
- Share analytical protocols (e.g., HPLC gradients, column specifications) to enable cross-lab validation. Use collaborative platforms like Zenodo to archive datasets .
Q. How can researchers critically evaluate the validity of structure-activity relationship (SAR) studies involving this compound?
Methodological Answer:
- Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., lipophilicity, steric effects) in SAR datasets .
- Validate biological activity claims using orthogonal assays (e.g., functional assays vs. binding assays). Report IC50/EC50 values with standard deviations from triplicate experiments .
- Use FEP (free-energy perturbation) calculations to predict binding affinity changes from structural modifications. Compare predictions with experimental mutagenesis data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
